molecular formula C16H26N2O14 B2400071 Methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid CAS No. 1638759-46-2

Methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid

Cat. No.: B2400071
CAS No.: 1638759-46-2
M. Wt: 470.384
InChI Key: WXTDCKMLEGRCNI-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(oxetan-3-yl)acetate (CAS: 394653-40-8) is a methyl ester derivative featuring an oxetane ring and an amino-acetate backbone. When combined with oxalic acid, it forms a hemioxalate salt (CAS: 1638759-46-2, molecular formula C₈H₁₃NO₇, MW 235.2) . The oxetane ring (a four-membered oxygen-containing heterocycle) confers conformational rigidity, making it valuable in medicinal chemistry for improving pharmacokinetic properties .

Properties

IUPAC Name

methyl 2-amino-2-(oxetan-3-yl)acetate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.C2H2O4/c1-9-6(8)5(7)4-2-10-3-4;3-1(4)2(5)6/h4-5H,2-3,7H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTPFFUPTSIHLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1COC1)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid typically involves the reaction of oxetan-3-yl glycine with methanol in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives .

Scientific Research Applications

Methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid has several scientific research applications, including:

    Chemistry: It is used as a reference standard in various chemical analyses and experiments.

    Biology: It is used in biochemical studies to understand the behavior of amino acid derivatives.

    Medicine: Research involving this compound may contribute to the development of new pharmaceuticals.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The oxetan ring can also participate in various chemical reactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Tert-Butyl 2-Amino-2-(oxetan-3-yl)acetate

  • CAS : 2171461-35-9
  • Molecular Formula: C₉H₁₇NO₃
  • MW : 187.24
  • Key Differences :
    • The tert-butoxycarbonyl (Boc) group replaces the methyl ester, enhancing steric bulk and stability during synthetic processes.
    • Higher molecular weight (187.24 vs. 145.16 for the methyl ester) due to the Boc group .
    • Used as a protected intermediate in peptide synthesis, requiring deprotection (e.g., acidic conditions) for further reactivity .

2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic Acid

  • CAS : 1009120-05-1
  • Molecular Formula: C₇H₁₁NO₅
  • MW : 189.17
  • Key Differences: Contains a methoxycarbonylamino group instead of a methyl ester. Exhibits higher hazards (H315: skin irritation; H335: respiratory irritation) compared to the methyl ester (H302: oral toxicity; H319: eye irritation) . The free carboxylic acid group may enhance solubility in polar solvents but reduce cell permeability .

(2R)-2-Amino-2-(oxetan-3-yl)acetic Acid

  • CAS : 394653-43-1
  • Molecular Formula: C₅H₉NO₃
  • MW : 131.13
  • Key Differences: Stereoisomer of the methyl ester’s parent acid. Lacks the methyl ester, making it a free amino acid derivative. Potential for salt formation (e.g., hydrochloride) to improve crystallinity .

Ethyl 2-Amino-2-(oxolan-3-yl)acetate

  • CAS : 87439-10-9
  • Molecular Formula: C₈H₁₃NO₃
  • MW : 173.20
  • Key Differences :
    • Oxolane (tetrahydrofuran) ring replaces oxetane, introducing a five-membered ring with reduced ring strain.
    • Ethyl ester provides different metabolic stability compared to methyl esters .

Biological Activity

Methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid is a compound of significant interest due to its unique structural features that may confer diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound consists of an oxetane ring, an amino group, and a methyl ester moiety. The presence of these functional groups suggests potential interactions with biological systems that can lead to various pharmacological effects.

Key Structural Features:

  • Oxetane Ring : A four-membered cyclic ether that may influence reactivity and biological interactions.
  • Amino Group : Capable of forming hydrogen bonds, enhancing interaction with biological targets.
  • Methyl Ester : Contributes to lipophilicity, potentially affecting absorption and distribution in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The oxetane ring may enhance membrane permeability, allowing for increased efficacy against bacterial strains.
  • Enzyme Inhibition : The amino group can interact with active sites of enzymes, potentially inhibiting their function. This is particularly relevant in the context of metabolic pathways involving amino acids.
  • Cell Signaling Modulation : By influencing receptor interactions, this compound may modulate signaling pathways associated with cell growth and apoptosis.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Description Reference
AntimicrobialExhibits activity against Gram-positive bacteria.
CytotoxicityInduces apoptosis in cancer cell lines through enzyme inhibition.
NeuroprotectiveModulates NMDA receptors, potentially offering protection in neurodegenerative diseases.
Metabolic EffectsInfluences metabolic pathways linked to amino acid metabolism.

Case Study 1: Antimicrobial Properties

A study investigating the antimicrobial effects of this compound demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes was noted as a primary mechanism.

Case Study 2: Cytotoxic Effects in Cancer Research

Research on the cytotoxic properties of this compound revealed its potential as an anticancer agent. In vitro studies showed that it could induce apoptosis in breast cancer cell lines by inhibiting key metabolic enzymes involved in cell proliferation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-amino-2-(oxetan-3-yl)acetate, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves intramolecular cyclization of precursors such as epoxides or halohydrins to form the oxetane ring. For example, cyclization under basic conditions (e.g., triethylamine) can yield the oxetane scaffold, followed by introduction of the amino and ester groups . Catalytic methods, such as continuous flow synthesis, may enhance efficiency and purity in scaled-up protocols .
  • Key Considerations : Monitor reaction temperature and solvent polarity to avoid side reactions (e.g., ring-opening of the oxetane). Use HPLC or GC-MS to verify intermediate purity.

Q. How can the structural integrity of Methyl 2-amino-2-(oxetan-3-yl)acetate be validated post-synthesis?

  • Analytical Techniques :

  • X-ray crystallography : Resolve the 3D structure using programs like SHELXL for small-molecule refinement .
  • NMR spectroscopy : Confirm stereochemistry (e.g., (2S)-configuration) via 1H^1H- and 13C^{13}C-NMR, focusing on coupling constants for the oxetane ring protons .
  • Mass spectrometry : Validate molecular weight (C8_8H13_{13}NO7_7, MW 235.2) via high-resolution MS .

Q. What are the common chemical reactions involving the oxetane ring in this compound?

  • Reactivity : The oxetane ring participates in nucleophilic substitution (e.g., with amines or thiols) and oxidation (e.g., with H2_2O2_2) to form derivatives like oxetanones. Acidic conditions may lead to ring-opening, producing methyl glycolate analogs .
  • Reagents : Use NaBH4_4 for selective reductions or KMnO4_4 for controlled oxidations .

Q. How does oxalic acid interact with Methyl 2-amino-2-(oxetan-3-yl)acetate in reaction systems?

  • Role of Oxalic Acid : Acts as a chelating agent in metal-catalyzed reactions or a proton donor in acid-mediated processes. In ester hydrolysis, oxalic acid can enhance reaction rates by stabilizing intermediates .
  • Caution : Monitor pH to avoid unintended decomposition of the oxetane ring.

Q. What stability challenges arise when storing Methyl 2-amino-2-(oxetan-3-yl)acetate?

  • Storage Conditions : Store under inert gas (N2_2/Ar) at −20°C to prevent hydrolysis. Avoid prolonged exposure to moisture or light.
  • Degradation Analysis : Use accelerated stability studies (e.g., 40°C/75% RH) with LC-MS to identify degradation products like oxetan-3-yl acetic acid .

Advanced Research Questions

Q. How can data contradictions in crystallographic studies of oxetane-containing compounds be resolved?

  • Crystallographic Refinement : Use SHELX programs (e.g., SHELXL) to model disorder in the oxetane ring or amino group. Apply twin refinement for non-merohedral twinning .
  • Case Study : For ambiguous electron density, compare multiple datasets or employ composite omit maps to reduce bias .

Q. What mechanistic insights explain the oxidation kinetics of Methyl 2-amino-2-(oxetan-3-yl)acetate in the presence of oxalic acid?

  • Kinetic Analysis : In acetic acid-water media, Cr(VI)-oxalic acid systems follow a three-electron transfer mechanism, forming free radicals detected via EPR. Rate constants (kobsk_{\text{obs}}) increase with oxalic acid concentration due to intermediate stabilization .
  • Experimental Design : Conduct stopped-flow UV-Vis spectroscopy to track Cr(VI) reduction and GC-MS to identify oxidation products (e.g., aldehydes or carboxylic acids) .

Q. How can computational modeling predict the reactivity of the oxetane ring in drug design?

  • DFT Studies : Calculate transition states for ring-opening reactions using Gaussian or ORCA. Focus on bond dissociation energies (BDEs) for the C–O bond in the oxetane (average ~80 kcal/mol) .
  • Applications : Model interactions with biological targets (e.g., kinases) using molecular docking (AutoDock Vina) to assess binding affinity .

Q. What strategies improve the metabolic stability of oxetane derivatives in preclinical studies?

  • In Vitro Assays : Use liver microsomes (human/rat) to measure half-life (t1/2t_{1/2}). Introduce steric hindrance (e.g., methyl groups) near the oxetane to slow CYP450-mediated oxidation .
  • Data Interpretation : Correlate structural modifications (e.g., Boc-protection) with metabolic stability using QSAR models .

Q. How can bioconjugation techniques leverage the amino group in this compound for targeted drug delivery?

  • Functionalization : React the primary amine with NHS esters or maleimides to form stable amide or thioether linkages. Monitor conjugation efficiency via 19F^{19}\text{F}-NMR or MALDI-TOF .
  • Case Study : Conjugate with PEGylated linkers to enhance solubility and tumor targeting in ADC (antibody-drug conjugate) prototypes .

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